6-chloro-4-(difluoromethyl)-2-ethyl-2H-pyrazolo[3,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-4-(difluoromethyl)-2-ethyl-2H-pyrazolo[3,4-b]pyridine is a chemical compound belonging to the pyrazolo[3,4-b]pyridine class This compound features a pyrazole ring fused to a pyridine ring, with chlorine, difluoromethyl, and ethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-4-(difluoromethyl)-2-ethyl-2H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted pyrazoles with chlorinated pyridines under specific conditions. The reaction conditions often require the use of strong bases or acids, and the presence of a catalyst to facilitate the formation of the fused ring system.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and safety. The use of automated systems and advanced purification techniques helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted pyrazolo[3,4-b]pyridines.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, 6-chloro-4-(difluoromethyl)-2-ethyl-2H-pyrazolo[3,4-b]pyridine is used to study enzyme inhibition and receptor binding. Its ability to interact with biological targets makes it a useful tool in drug discovery and development.
Medicine: This compound has shown potential in medicinal chemistry, particularly in the development of new therapeutic agents. Its derivatives have been investigated for their pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which 6-chloro-4-(difluoromethyl)-2-ethyl-2H-pyrazolo[3,4-b]pyridine exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the derivatives involved.
Comparison with Similar Compounds
6-chloro-4-(trifluoromethyl)-2-ethyl-2H-pyrazolo[3,4-b]pyridine
2-chloro-4-(difluoromethyl)-1H-pyrazolo[3,4-b]pyridine
2-chloro-4-(trifluoromethyl)pyridine
Uniqueness: 6-Chloro-4-(difluoromethyl)-2-ethyl-2H-pyrazolo[3,4-b]pyridine stands out due to its specific combination of substituents, which can influence its reactivity and biological activity. The presence of both chlorine and difluoromethyl groups provides unique chemical properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
6-chloro-4-(difluoromethyl)-2-ethylpyrazolo[3,4-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF2N3/c1-2-15-4-6-5(8(11)12)3-7(10)13-9(6)14-15/h3-4,8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZJBPWSRPJXOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=CC(=NC2=N1)Cl)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.